3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methoxybenzyl group attached to the ring. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with thiazolidine-2,4-dione. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A precursor in the synthesis of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione.
Thiazolidine-2,4-dione: The core structure of the compound.
Other Thiazolidinediones: Compounds with similar structures but different substituents on the thiazolidine ring.
Uniqueness
This compound is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazolidinediones.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPYGDEBULXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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